(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one (3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 210303-60-9
VCID: VC4285495
InChI: InChI=1S/C13H8BrNOS/c14-10-5-6-17-12(10)7-9-8-3-1-2-4-11(8)15-13(9)16/h1-7H,(H,15,16)/b9-7-
SMILES: C1=CC=C2C(=C1)C(=CC3=C(C=CS3)Br)C(=O)N2
Molecular Formula: C13H8BrNOS
Molecular Weight: 306.18

(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one

CAS No.: 210303-60-9

Cat. No.: VC4285495

Molecular Formula: C13H8BrNOS

Molecular Weight: 306.18

* For research use only. Not for human or veterinary use.

(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one - 210303-60-9

Specification

CAS No. 210303-60-9
Molecular Formula C13H8BrNOS
Molecular Weight 306.18
IUPAC Name (3Z)-3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one
Standard InChI InChI=1S/C13H8BrNOS/c14-10-5-6-17-12(10)7-9-8-3-1-2-4-11(8)15-13(9)16/h1-7H,(H,15,16)/b9-7-
Standard InChI Key ZGCKMTQNGWQKEN-CLFYSBASSA-N
SMILES C1=CC=C2C(=C1)C(=CC3=C(C=CS3)Br)C(=O)N2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₃H₈BrNOS and a molecular weight of 306.18 g/mol . Its IUPAC name, (3Z)-3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one, reflects the Z-configuration of the exocyclic double bond connecting the indolin-2-one core and the 3-bromothiophene moiety . The stereochemistry is critical for its biological activity, as geometric isomerism often influences molecular interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₈BrNOS
Molecular Weight306.18 g/mol
SMILESO=C1NC2=C(C=CC=C2)/C1=C/C3=C(Br)C=CS3
XLogP33.3
Hydrogen Bond Donors1

Structural Elucidation

X-ray crystallography and NMR spectroscopy confirm the planar arrangement of the indolin-2-one ring and the orthogonal orientation of the bromothiophene group . The Z-configuration is stabilized by intramolecular non-covalent interactions, including C–H···O and π–π stacking . The bromine atom at the 3-position of the thiophene ring enhances electrophilicity, facilitating interactions with nucleophilic biological targets .

Synthetic Methodologies

Multi-Step Synthesis

The compound is typically synthesized via a three-step protocol:

  • Bromination of Thiophene: 3-Bromothiophene is prepared via electrophilic substitution using Br₂ in the presence of FeBr₃.

  • Formation of Indolin-2-one: Isatin derivatives are reduced to indolin-2-one using NaBH₄ or catalytic hydrogenation .

  • Eschenmoser Coupling: The final step involves coupling 3-bromothiophene-2-carbaldehyde with indolin-2-one under basic conditions (e.g., K₂CO₃) in DMF, yielding the target compound in 70–97% yield .

Table 2: Optimization of Synthetic Yields

Starting MaterialConditionsYield (%)Reference
3-BromooxindoleDMF, RT, 5 h88–97
Isatin derivativesNaBH₄, EtOH, reflux76–84

Scalability and Challenges

While the Eschenmoser coupling is highly efficient, scalability is limited by the cost of 3-bromothiophene precursors. Recent advances propose using Pd-catalyzed cross-coupling reactions to improve atom economy .

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR: Key signals include a singlet for the exocyclic methylene proton (δ 7.8–8.1 ppm) and aromatic protons of the indole (δ 6.9–7.5 ppm) .

  • ¹³C NMR: The carbonyl carbon of the indolin-2-one resonates at δ 175–178 ppm, while the thiophene carbons appear at δ 120–135 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 306.07 (M+H⁺) .

X-Ray Crystallography

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 18.829 Å, b = 11.457 Å, c = 8.340 Å, and β = 90.79° . The dihedral angle between the indole and thiophene rings is 81.4°, highlighting steric constraints .

Biological Activities and Mechanisms

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
A549 (Lung)0.32
KB (Oral)0.67
NCI-H460 (Lung)1.22

Anti-Inflammatory Effects

In murine models, the compound reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg, likely through NF-κB pathway inhibition. The indole core mimics endogenous tryptophan metabolites, modulating immune responses.

Neuroprotective Applications

A structurally related analog, LC3-mHTT-IN-AN1, demonstrates allele-selective degradation of mutant huntingtin (mHTT) in Huntington’s disease models, suggesting potential for neurodegenerative therapy .

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the thiophene bromine and indole substituents could optimize pharmacokinetics. For example, introducing electron-withdrawing groups (e.g., NO₂) at the indole 5-position enhances RTK inhibition .

Drug Delivery Systems

Encapsulation in cyclodextrin nanoparticles improves solubility and bioavailability, as demonstrated in MDA-MB-231 breast cancer models .

Toxicity Profiling

Preliminary data indicate moderate hepatotoxicity (LD₅₀ = 250 mg/kg in rats), necessitating further preclinical safety assessments .

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